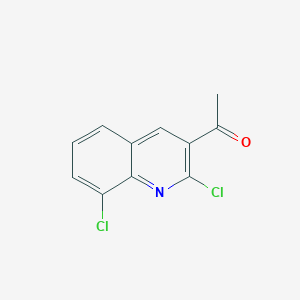

1-(2,8-dichloroquinolin-3-yl)ethanone

Beschreibung

1-(2,8-Dichloroquinolin-3-yl)ethanone is a chlorinated quinoline derivative characterized by two chlorine substituents at the 2- and 8-positions of the quinoline ring and an acetyl group at the 3-position. Quinoline-based compounds are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic framework, which enables diverse reactivity and biological interactions .

Eigenschaften

Molekularformel |

C11H7Cl2NO |

|---|---|

Molekulargewicht |

240.08 g/mol |

IUPAC-Name |

1-(2,8-dichloroquinolin-3-yl)ethanone |

InChI |

InChI=1S/C11H7Cl2NO/c1-6(15)8-5-7-3-2-4-9(12)10(7)14-11(8)13/h2-5H,1H3 |

InChI-Schlüssel |

AJAUVTPVZOUZRP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=C(N=C2C(=C1)C=CC=C2Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2,8-dichloroquinolin-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,8-dichloroquinoline with ethanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of 1-(2,8-dichloroquinolin-3-yl)ethanone involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,8-dichloroquinolin-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinoline derivatives.

Reduction: Reduction reactions can convert it into other functionalized quinoline compounds.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium methoxide and other nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various quinoline derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-(2,8-dichloroquinolin-3-yl)ethanone has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2,8-dichloroquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone

- Structural Differences : This analog replaces the 2,8-dichloro substituents with 6,8-dibromo groups and includes a methyl group at the 2-position.

- Impact on Properties: Electron-Withdrawing Effects: Bromine’s larger atomic radius compared to chlorine may increase steric hindrance and polarizability, affecting intermolecular interactions in crystal packing (as evidenced by single-crystal X-ray studies) .

- Synthesis : Prepared via methods involving single-crystal X-ray diffraction, highlighting its stability under crystallographic conditions .

1-(2-Chlorophenyl)ethanone

- Structural Differences: A simpler aromatic ketone with a single chlorine at the ortho position of a phenyl ring, lacking the quinoline backbone.

- Key Contrasts: Reactivity: The absence of a nitrogen heteroatom reduces opportunities for hydrogen bonding or coordination chemistry compared to quinoline derivatives. Applications: Used as a precursor in organic synthesis (e.g., acetophenone derivatives), whereas quinoline-based ethanones may exhibit enhanced bioactivity due to their heteroaromatic structure .

1-(3,4-Dichloro-2,5-dihydroxyphenyl)ethanone

- Structural Differences: Features a dihydroxyphenyl ring with 3,4-dichloro substituents, introducing phenolic hydroxyl groups absent in the target compound.

- Functional Implications: Polarity and Solubility: Hydroxyl groups increase hydrophilicity, contrasting with the lipophilic quinoline framework of 1-(2,8-dichloroquinolin-3-yl)ethanone. Synthetic Routes: Synthesized via Fries rearrangement or acetal cleavage, methods distinct from quinoline derivatization .

Schiff Base Derivatives of Hydroxynaphthalenyl Ethanones

- Biological Activity: Exhibited antibacterial activity against E. coli and Salmonella Typhi, suggesting that chloro-substituted ethanones could enhance antimicrobial potency when integrated into larger pharmacophores .

Comparative Data Table

Research Implications and Gaps

- Electronic Effects: The 2,8-dichloro substitution on quinoline may induce electron-deficient regions, favoring electrophilic substitution reactions or metal coordination, as seen in related halogenated aromatics .

- Biological Potential: Analogous compounds (e.g., Schiff bases with chloro substituents) show antimicrobial activity, suggesting 1-(2,8-dichloroquinolin-3-yl)ethanone could be a candidate for drug development .

- Synthetic Challenges : The steric bulk of 2,8-dichloro groups may complicate regioselective functionalization, necessitating optimized catalysts or conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.